

An In-depth Technical Guide on the Hazards and Toxicity of Carbon Tetraiodide

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Compound of Interest

Compound Name: Carbon tetraiodide

Cat. No.: B1584510

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Executive Summary

Carbon tetraiodide (CI₄), also known as tetraiodomethane, is a bright red, crystalline solid with significant applications in organic synthesis as an iodinating agent. Despite its utility, **carbon tetraiodide** presents considerable health and safety concerns. This document provides a comprehensive overview of the known hazards and toxicity of **carbon tetraiodide**, drawing parallels with the well-studied toxicity of other haloalkanes, particularly carbon tetrachloride (CCl₄). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and to understand its potential biological effects. This guide summarizes toxicological data, outlines experimental protocols for toxicity assessment, and elucidates the proposed mechanisms of toxicity, including the involvement of key signaling pathways.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of **carbon tetraiodide** is fundamental to its safe handling and use in a laboratory setting.

Property	Value	Reference
Chemical Formula	Cl ₄	[1][2]
Molecular Weight	519.63 g/mol	
Appearance	Dark violet to red crystalline solid	[2][3]
Odor	Odor of iodine	[1]
Melting Point	168-171 °C (decomposes)	[3]
Boiling Point	329.2 °C (rough estimate)	[3]
Density	4.32 g/cm ³	[2]
Solubility	Insoluble in water; soluble in nonpolar organic solvents like benzene and chloroform.	[2]
Stability	Thermally and photochemically unstable; decomposes to tetraiodoethylene (C ₂ I ₄) and iodine (I ₂). Sensitive to light, heat, and moisture.	[2]
Reactivity	Reacts slightly with water to produce iodoform and iodine. Incompatible with strong oxidizing agents.	[2]

Hazard Identification and Safety Precautions

Carbon tetraiodide is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Statements:

- H315: Causes skin irritation[1]
- H319: Causes serious eye irritation[1]

- H335: May cause respiratory irritation[1]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling and Storage:

- Handle under an inert gas atmosphere.
- Store in a cool, dry, and well-ventilated place.
- Recommended storage temperature is near 0°C.[2]
- Keep container tightly closed and protected from light and moisture.

Toxicological Data

Quantitative toxicological data for **carbon tetraiodide** is limited, and many of its toxicological properties have not been thoroughly investigated.[3] Much of the understanding of its toxicity is inferred from studies on analogous haloalkanes.

Parameter	Species	Route of Administration	Value	Reference
LD ₅₀ (Lethal Dose, 50%)	Rat	Intravenous	18 mg/kg	[2]
LD ₅₀ (Lethal Dose, 50%)	Rat	Intravenous	178 mg/kg	[4]
LC ₅₀ (Lethal Concentration, 50%)	-	Inhalation	No data available	-

Note on LD₅₀ Discrepancy: There are conflicting reports for the intravenous LD₅₀ in rats. The Registry of Toxic Effects of Chemical Substances (RTECS) number for **carbon tetraiodide** is FG4960000, which can be used to seek clarification from this database.[3][4] Given the significant difference, caution is warranted when interpreting these values.

Occupational Exposure Limits: There are no established Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH specifically for **carbon tetraiodide**.^[5] In the absence of specific limits, exposure should be minimized to the lowest feasible level.

Mechanism of Toxicity

The toxicity of **carbon tetraiodide** is believed to be analogous to that of other haloalkanes, particularly carbon tetrachloride. The primary mechanism involves metabolic activation in the liver by cytochrome P450 enzymes.^[6]



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Figure 1: Proposed mechanism of **carbon tetraiodide**-induced hepatotoxicity.

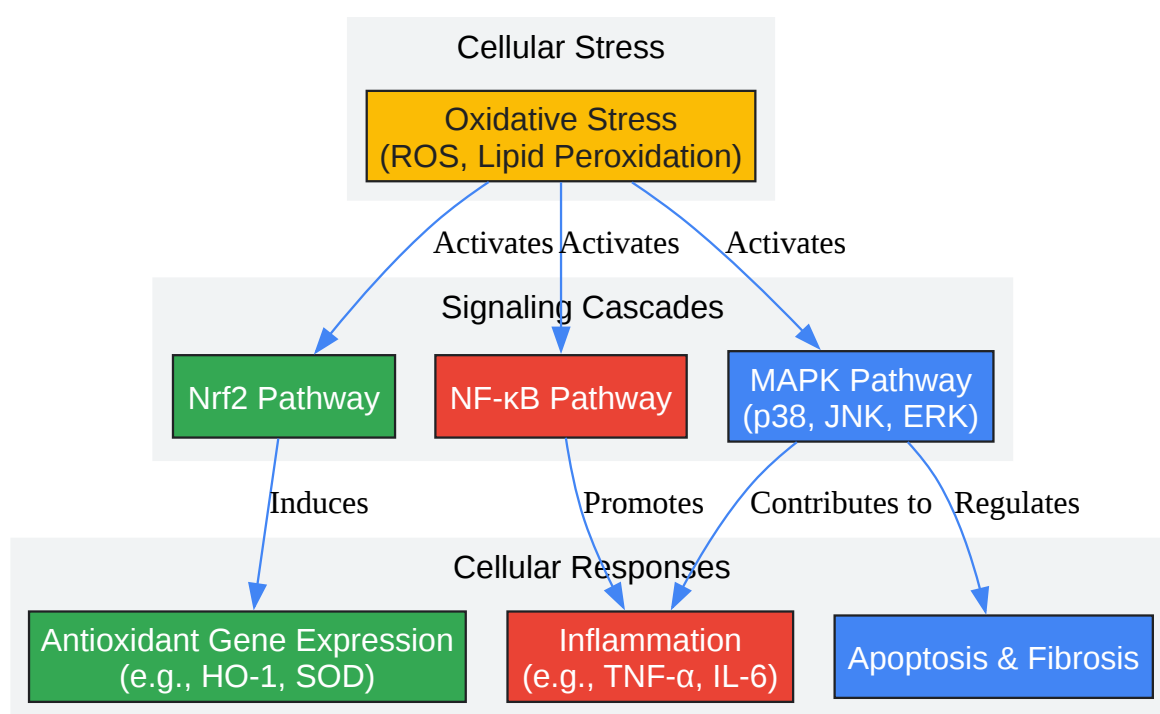
This metabolic activation generates a highly reactive triiodomethyl radical (•CI₃). This free radical can then initiate a cascade of damaging events:

- **Covalent Binding:** The •CI₃ radical can covalently bind to cellular macromolecules such as proteins, lipids, and nucleic acids, disrupting their normal function.
- **Lipid Peroxidation:** The •CI₃ radical can react with polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process damages cell membranes, leading to increased permeability and loss of cellular integrity.

- Oxidative Stress: The metabolic process and subsequent lipid peroxidation lead to the formation of other reactive oxygen species (ROS), contributing to a state of oxidative stress within the cell.[6]

Signaling Pathways Implicated in Toxicity

Oxidative stress and cellular damage triggered by **carbon tetraiodide** and its metabolites can activate several key signaling pathways, leading to inflammation, apoptosis, and fibrosis.



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Figure 2: Key signaling pathways affected by oxidative stress.

- Nuclear factor-erythroid 2-related factor 2 (Nrf2) Pathway: This pathway is a primary cellular defense mechanism against oxidative stress.[7][8][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

- Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a key regulator of the inflammatory response.^[10] Oxidative stress can lead to the activation of NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which contribute to tissue damage.
- Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins (including p38, JNK, and ERK) are involved in a wide range of cellular processes, including inflammation, apoptosis, and cell survival.^{[11][12][13][14][15]} Activation of these pathways by oxidative stress can have complex and context-dependent effects, contributing to either cell death or survival.

Experimental Protocols for Toxicity Assessment

Due to the limited specific data on **carbon tetraiodide**, standardized protocols for assessing the toxicity of haloalkanes, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are recommended.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of **carbon tetraiodide**.^{[16][17][18]}

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often more sensitive.^{[19][20]}

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are fasted overnight before dosing.^{[19][20]}

Dose Preparation and Administration: **Carbon tetraiodide** should be dissolved in a suitable vehicle (e.g., corn oil). The dose is administered by oral gavage.^[19]

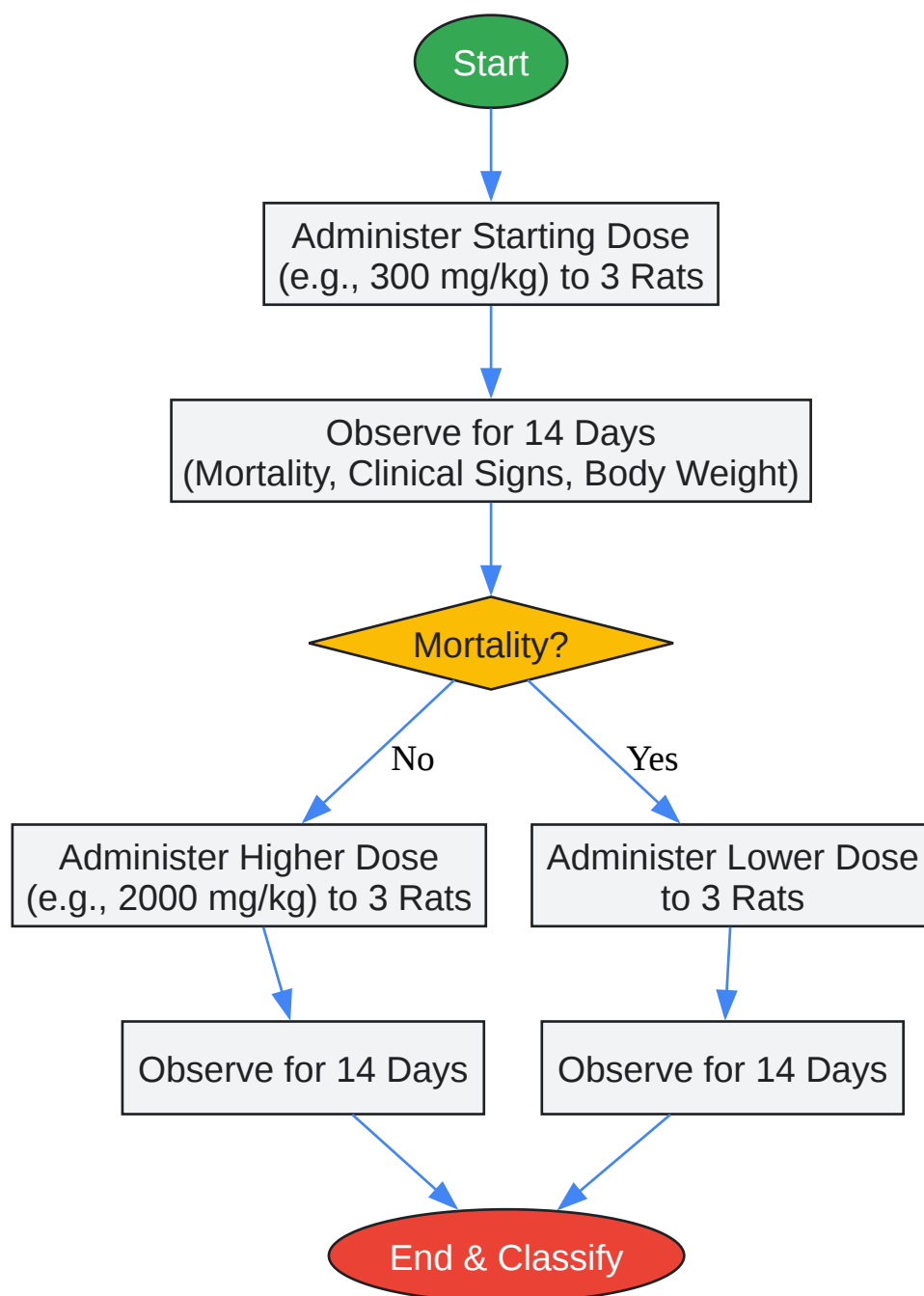
Procedure (Acute Toxic Class Method):

- A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.
- Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded periodically.

- If no mortality occurs, the dose is increased (e.g., to 2000 mg/kg) in another group of three animals.
- If mortality occurs, the test is repeated at a lower dose.
- The procedure is continued in a stepwise manner to classify the substance based on the observed mortality at different dose levels.

Observations:

- Mortality
- Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior pattern).
- Body weight changes.
- Gross necropsy of all animals at the end of the study.



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Figure 3: Workflow for Acute Oral Toxicity Testing (OECD 423).

Acute Inhalation Toxicity (Adapted from OECD Guideline 403/436)

Objective: To determine the acute inhalation toxicity (LC₅₀) of **carbon tetraiodide**.^[19]

Test Animals: Healthy, young adult rats.

Exposure Method: Nose-only or whole-body inhalation exposure in a dynamic inhalation chamber.

Procedure:

- Animals are exposed to a specific concentration of **carbon tetraiodide** vapor for a fixed period (typically 4 hours).
- Multiple groups of animals are exposed to a range of concentrations.
- A control group is exposed to filtered air under the same conditions.
- Animals are observed for mortality and clinical signs of toxicity during and after exposure for a period of 14 days.
- The LC₅₀ value is calculated from the concentration-mortality data.

Observations:

- Mortality
- Clinical signs of toxicity.
- Body weight changes.
- Gross necropsy and histopathology of the respiratory tract and other target organs.

Conclusion

Carbon tetraiodide is a hazardous chemical with significant toxic potential, primarily targeting the liver through a mechanism involving metabolic activation and subsequent oxidative stress. While specific toxicological data for **carbon tetraiodide** are scarce, its analogy to other haloalkanes, particularly carbon tetrachloride, provides a strong basis for understanding its hazards. Researchers and professionals working with this compound must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. Further research is warranted to establish

definitive toxicological parameters, such as an LC₅₀ value and occupational exposure limits, and to further elucidate the specific signaling pathways involved in its toxicity. This will enable a more complete risk assessment and the development of more targeted safety guidelines.

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